molecular formula C9H14N2O B2360908 3-Ethyl-5-pyrrolidin-2-ylisoxazole CAS No. 1018126-13-0

3-Ethyl-5-pyrrolidin-2-ylisoxazole

Cat. No.: B2360908
CAS No.: 1018126-13-0
M. Wt: 166.224
InChI Key: AVRBCQVMEHMRQS-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry

Heterocyclic scaffolds are a cornerstone of contemporary drug discovery, with over 85% of all biologically active chemical entities containing at least one such ring system. nih.gov These structures are integral to the development of a vast range of pharmaceuticals, including antibiotics, anticancer agents, and treatments for neurological disorders. numberanalytics.comijprajournal.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur within a ring significantly influences a molecule's chemical and biological properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds. numberanalytics.comnih.gov This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, enhancing their efficacy and safety. rroij.com The continuous development of new synthetic methodologies has further expanded the accessible chemical space of heterocyclic compounds, enabling the creation of novel and complex molecular frameworks. nih.gov

Importance of Isoxazole (B147169) Core Structures in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a particularly valuable scaffold in medicinal chemistry. rsc.orgresearchgate.net This core structure is present in a number of commercially available drugs and is known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. rsc.orgajrconline.orgnih.gov The unique electronic properties of the isoxazole ring, coupled with its potential for diverse chemical modifications, make it a versatile building block in the design of new therapeutic agents. ijprajournal.comnih.gov Researchers have successfully incorporated the isoxazole moiety into various molecular frameworks to develop compounds with enhanced potency and selectivity. researchgate.netnih.gov

Table 1: Examples of Drugs Containing the Isoxazole Core

Drug NameTherapeutic Area
ValdecoxibAnti-inflammatory
LeflunomideAnti-inflammatory, Immunosuppressant
CloxacillinAntibiotic
ZonisamideAnticonvulsant
RisperidoneAntipsychotic
DanazolEndocrine agent
SulfamethoxazoleAntibiotic

This table is for illustrative purposes and is not exhaustive.

Role of Pyrrolidine (B122466) Moieties in Biologically Active Molecules

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. researchgate.netnih.gov It is a core component of numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. nih.govwikipedia.org The non-planar, three-dimensional structure of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to its aromatic counterpart, pyrrole. researchgate.net This stereochemical complexity is crucial for achieving specific interactions with biological targets. researchgate.net Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, making them attractive components in the design of novel drugs. nih.govresearchgate.net

Rationale for Investigating 3-Ethyl-5-pyrrolidin-2-ylisoxazole within Heterocyclic Chemistry

The investigation of hybrid molecules that combine two or more distinct heterocyclic systems, such as this compound, is a strategic approach in modern drug discovery. This strategy aims to leverage the unique properties of each constituent ring to create novel compounds with potentially synergistic or enhanced biological activities.

Dual Heterocyclic System as a Basis for Molecular Diversity

The combination of an isoxazole and a pyrrolidine ring within a single molecule, as seen in this compound, creates a dual heterocyclic system. This approach significantly expands molecular diversity, offering a wider range of structural and functional possibilities than either ring system alone. nih.gov The fusion or linking of different heterocyclic scaffolds can lead to the development of compounds with novel pharmacological profiles and improved drug-like properties. acs.org This strategy is particularly valuable for creating large and diverse compound libraries for high-throughput screening and for accessing complex polycyclic architectures that may possess unique therapeutic potential. acs.org

Exploration of Structure-Activity Relationships in Hybrid Frameworks

The study of hybrid frameworks like this compound is crucial for understanding structure-activity relationships (SAR). nih.gov SAR studies investigate how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net By systematically modifying the substituents on both the ethyl and pyrrolidine moieties of the core structure, medicinal chemists can probe the key interactions between the molecule and its biological target. nih.gov This exploration allows for the rational design of more potent and selective analogs. The insights gained from SAR studies on hybrid heterocyclic systems can guide the development of new therapeutic agents with optimized efficacy and reduced side effects. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-5-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRBCQVMEHMRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Profile and Molecular Mechanisms of 3 Ethyl 5 Pyrrolidin 2 Ylisoxazole and Analogues

Broad Spectrum of Biological Activities Associated with Isoxazole-Pyrrolidine Hybrid Structures

The isoxazole-pyrrolidine scaffold has proven to be a versatile template for the development of neurologically active agents and antimicrobial compounds. The specific biological effects are largely dictated by the nature and position of substituents on both the isoxazole (B147169) and pyrrolidine (B122466) rings.

The structural resemblance of the isoxazole-pyrrolidine core to endogenous neurotransmitters has prompted comprehensive investigations into its neurological activities. These studies have unveiled significant interactions with key receptors and enzymes involved in neurotransmission.

While direct studies on 3-Ethyl-5-pyrrolidin-2-ylisoxazole are limited, research on analogous structures highlights the potential for interaction with serotonin (B10506) (5-HT) receptors. For instance, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been identified as potent and selective agonists for the human 5-HT1D receptor. nih.gov One of the initial compounds in this series, a simple pyrrolidine derivative, demonstrated a nine-fold selectivity for the h5-HT1D receptor over the h5-HT1B receptor. nih.gov Further modifications to the pyrrolidine ring led to compounds with nanomolar affinity for the h5-HT1D receptor and over 100-fold selectivity against the h5-HT1B receptor. nih.gov These findings suggest that the pyrrolidine moiety is a critical pharmacophore for 5-HT1D receptor agonism.

Additionally, studies on 5-aminoalkylpyrrolo[3,2-c]azepine derivatives have shown potent 5-HT2 receptor antagonist activity. nih.gov The nature of the substituent at the 8-position and the aminoalkyl group at the 5-position of the pyrrolo[3,2-c]azepine ring were found to be crucial for this activity. nih.gov One particular compound, (S)-(-)-18a, exhibited a potent 5-HT2 receptor antagonist activity with a pA2 value of 8.98 and high selectivity over other receptors. nih.gov The triptans, which are selective 5-HT1B/1D agonists, are widely used for the treatment of migraine. drugbank.com

Table 1: Serotonin Receptor Activity of Related Compounds

Compound Class Receptor Target Activity Selectivity
3-[2-(pyrrolidin-1-yl)ethyl]indoles 5-HT1D Potent Agonist High over 5-HT1B
5-aminoalkylpyrrolo[3,2-c]azepines 5-HT2 Potent Antagonist High over other receptors

A close analogue of the subject compound, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), in which the pyridine (B92270) ring of nicotine (B1678760) is replaced with an isoxazole bioisostere, has been extensively studied. ABT-418 is a potent agonist at the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This compound has been investigated for its potential in treating central nervous system disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). nih.govmdpi.com The development of nAChR agonists has gained significant attention as a therapeutic strategy for various CNS disorders. nih.gov The discovery of the antinociceptive properties of the potent nAChR agonist epibatidine (B1211577) spurred interest in this class of compounds for pain management. nih.gov Novel nAChR agonists with improved safety profiles are now being identified. nih.gov Another selective α7 nAChR agonist, TC-5619, has shown promise for treating cognitive impairment. nih.govresearchgate.net

Table 2: Activity of ABT-418 at Nicotinic Acetylcholine Receptors

Compound Receptor Subtype Activity Therapeutic Potential

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Several studies have demonstrated the potential of isoxazole and pyrrolidine derivatives as cholinesterase inhibitors. A series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] were synthesized and showed promising inhibitory activity against both AChE and BChE. nih.gov Two compounds from this series, 8e and 8g, were particularly effective, with IC50 values of 3.35 µM and 3.15 µM against AChE, and 5.63 µM and 4.74 µM against BChE, respectively. nih.gov Another study on tetrahydroquinoline-isoxazole/isoxazoline hybrids also identified potent cholinesterase inhibitors. mdpi.com Compound 5n from this series was the most effective against AChE with an IC50 of 4.24 µM, while compound 6aa was most potent against BChE with an IC50 of 3.97 µM. mdpi.com Furthermore, two aryl derivatives, 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione and cis-N-p-Acetoxy-phenylisomaleimide, showed irreversible inhibition of AChE with Ki values of 4.72 µM and 3.6 µM, respectively. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of Related Compounds

Compound Series Enzyme IC50 / Ki (µM)
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] (8e) AChE 3.35
BChE 5.63
Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] (8g) AChE 3.15
BChE 4.74
Tetrahydroquinoline-isoxazole hybrid (5n) AChE 4.24
Tetrahydroquinoline-isoxazole hybrid (6aa) BChE 3.97
3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione AChE Ki = 4.72

The inhibition of monoamine oxidase B (MAO-B) is a validated therapeutic approach for Parkinson's disease, as it increases dopamine (B1211576) levels in the brain. nih.gov Isoxazole derivatives have emerged as promising MAO-B inhibitors. A series of 3,5-diaryl-4,5-dihydroisoxazoles were synthesized and found to be selective inhibitors of MAO-B in the nanomolar range. nih.gov These compounds are being explored as potential neuroprotective agents. nih.gov The oxidative deamination of monoamines by MAO enzymes contributes to the formation of hydrogen peroxide, which can lead to neurodegeneration. nih.gov Therefore, inhibiting MAO-B not only provides symptomatic relief but may also have disease-modifying effects. nih.gov Selegiline and rasagiline (B1678815) are irreversible MAO-B inhibitors used in the treatment of Parkinson's disease.

Neurological Activity Investigations

Antimicrobial Activity Studies

The isoxazole and pyrrolidine rings are present in various natural and synthetic compounds with antimicrobial properties. Research into isoxazole-pyrrolidine hybrids has revealed their potential as antibacterial and antifungal agents. A study on novel isoxazole derivatives identified two compounds, PUB14 and PUB17, with antifungal properties. Another study on 5-oxopyrrolidine derivatives demonstrated that compound 21, bearing a 5-nitrothiophene substituent, had promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. Furthermore, hydrazones with a 5-oxopyrrolidine structure showed high antifungal activity with MIC values of 0.9–1.9 µg/mL against Candida tenuis and Aspergillus niger. A series of pyrrolidine-2,5-dione derivatives also exhibited moderate to low antimicrobial activities against various bacteria and yeasts.

Table 4: Antimicrobial Activity of Related Compounds

Compound Class Microorganism Activity MIC (µg/mL)
5-oxopyrrolidine hydrazones Candida tenuis Antifungal 0.9 - 1.9
Aspergillus niger Antifungal 0.9 - 1.9
Pyrrolidine-2,5-dione derivatives Bacteria Antibacterial 16 - 128

Anticancer Research Applications (Mechanistic and Target-Based)

Modulation of Cellular Growth and Proliferation

Analogues featuring pyrrolidone and other heterocyclic scaffolds have demonstrated significant effects on the growth and proliferation of cancer cells. The antiproliferative activity is often linked to the inhibition of specific cellular targets crucial for cell division and survival.

For instance, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are analogues designed to mimic the structure of tubulin inhibitors, exhibited potent antiproliferative activity against various human tumor cell lines, including HeLa, MCF-7, and A549. nih.gov Similarly, novel pyrrol-2(3H)-one derivatives have shown good cytotoxic activity against HepG2 and MCF-7 cell lines. nih.gov The antiproliferative effects of these compounds are often concentration-dependent and linked to their ability to interfere with critical cellular processes. nih.gov

Furthermore, inhibitors of the p53-MDM2 interaction, which can share the pyrrolidone core, have been developed and show selective activity against tumor cells. nih.gov These compounds effectively inhibit tumor growth by activating the p53 pathway, a key regulator of cell proliferation. nih.govmdpi.com For example, pyrrolidone derivatives have been identified that possess nanomolar inhibitory activity against p53-MDM2 and demonstrate potent in vitro antiproliferative effects. nih.gov

Compound ClassCell LinesObserved EffectReference
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesHeLa, MCF-7, A549Potent antiproliferative activity nih.gov
Pyrrol-2(3H)-onesHepG2, MCF-7Good cytotoxic activity (IC50 values in the micromolar range) nih.gov
Pyrrolidone p53-MDM2 InhibitorsA549 (xenograft model)Effective inhibition of tumor growth nih.gov
Imidazoline-based p53-MDM2 InhibitorsVarious cancer cell linesSignificant upregulation of p53 and p53-inducible proteins mdpi.com

Induction of Apoptosis

A primary mechanism through which analogues of this compound exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often a direct consequence of their primary molecular interactions.

Compounds that inhibit the p53-MDM2 interaction restore the function of the p53 tumor suppressor protein, which in turn can trigger the apoptotic cascade. nih.govnih.gov The activation of p53 leads to the upregulation of pro-apoptotic proteins, causing cancer cells to self-destruct. mdpi.com For example, treatment of cancer cells with imidazoline-based p53-MDM2 inhibitors leads to a significant upregulation of p53 and p53-inducible proteins, promoting apoptosis. mdpi.com

Similarly, agents that interfere with microtubule dynamics, such as certain pyridine derivatives, can induce cell cycle arrest, typically in the G2/M phase, which is a common trigger for apoptosis. nih.gov Studies on thieno[2,3-d]pyrimidine (B153573) derivatives have shown that they can induce apoptosis in MCF-7 breast cancer cells, as confirmed by flow cytometry analysis showing an increase in the apoptotic cell population. nih.gov Another compound, benzoxazinotropone, has been shown to induce apoptosis through the activation of caspase-3 and can enhance the apoptotic effects of other agents like doxorubicin (B1662922) and curcumin. nih.gov

Compound/ClassCell LineMechanismObserved EffectReference
p53-MDM2 InhibitorsCancer cells with wild-type p53Restoration of p53 functionUpregulation of p53-inducible proteins, induction of apoptosis nih.govmdpi.com
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesHeLaG2/M phase cell cycle arrestInduction of apoptosis nih.gov
Thieno[2,3-d]pyrimidine derivativeMCF-7Not specified26.86% reduction in cell viability, increased apoptotic sub-population nih.gov
Benzoxazinotropone (BOT)HSC-2 OSCCCaspase-3 activationInduction of apoptosis nih.gov

Tubulin Polymerization Inhibition

The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is a validated target for anticancer drugs. Several analogues containing heterocyclic ring systems have been identified as potent inhibitors of tubulin polymerization.

One such class includes 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which were designed as structurally stable mimics of combretastatin (B1194345) A-4, a well-known tubulin inhibitor. nih.gov These compounds effectively inhibit tubulin polymerization in a concentration-dependent manner, disrupting the dynamic nature of microtubules within cells. nih.gov This disruption leads to cell cycle arrest and subsequent apoptosis. nih.gov

Other heterocyclic compounds, such as a series of pyrrol-2(3H)-ones and pyridazin-3(2H)-ones, have also been investigated for this mechanism. nih.gov Certain derivatives showed a pronounced inhibitory effect on the cellular localization of tubulin, and molecular modeling studies indicated good binding affinity to the β-subunit of tubulin. nih.gov This interaction prevents the assembly of microtubules, thereby halting cell division and exerting a cytotoxic effect. nih.gov

Compound ClassTargetMethod of ActionOutcomeReference
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesTubulinBinds to tubulin, preventing microtubule assemblyInhibition of polymerization, G2/M arrest, apoptosis nih.gov
Pyrrol-2(3H)-ones and Pyridazin-3(2H)-onesTubulin (β-subunit)Binds to the colchicine (B1669291) binding siteDisruption of microtubule network, cell cycle arrest nih.gov

p53-MDM2 Inhibitory Activity

The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in oncology. mdpi.comnih.gov Inhibiting this protein-protein interaction can reactivate p53 in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov Several classes of small molecules, including those with pyrrolidone and imidazoline (B1206853) scaffolds, have been developed as potent p53-MDM2 inhibitors. nih.govmdpi.com

Structure-based design has led to the identification of novel pyrrolidone derivatives that exhibit nanomolar inhibitory activity (Kᵢ) against the p53-MDM2 interaction. nih.gov Further optimization of these leads resulted in compounds with improved potency and in vitro antiproliferative activity. nih.gov For instance, compound 60a from one study showed a Kᵢ value of 150.0 nM. nih.gov These inhibitors function by mimicking the key interactions of p53 within a hydrophobic pocket on the MDM2 protein. nih.gov Similarly, spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-ones have been synthesized and shown to be highly potent MDM2-p53 inhibitors. researchgate.net

Compound ClassTargetPotency (Kᵢ)Key FeatureReference
Pyrrolidone derivativesp53-MDM2780 nM - 150 nMHydrophobic and hydrogen bonding interactions with MDM2 nih.gov
Imidazoline derivativesp53-MDM2Not specifiedEfficiently inhibit p53-MDM2 interaction and promote p53 accumulation mdpi.com
Spiro[indole-pyrrolidin]-onesMDM2-p53Not specifiedSuperior cellular potency researchgate.net

Enzyme Inhibition Beyond Primary Targets

Beyond the direct targeting of cancer cell proliferation and survival pathways, analogues of this compound have been explored for their ability to inhibit other classes of enzymes, indicating a broader therapeutic potential.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govmdpi.com Sulfonamides are the primary class of CA inhibitors, and various heterocyclic sulfonamides have been developed to target specific CA isoforms. nih.govnih.gov

Research into five-membered heterocyclic sulfonamides has shown them to be effective CA inhibitors. mdpi.com For example, 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives displayed remarkably potent inhibition profiles towards human carbonic anhydrase, particularly the hCA II isoform, which is a key target for reducing intraocular pressure in glaucoma. nih.govhelsinki.fi Similarly, morpholine-derived thiazoles have been assessed for their inhibitory potential against bovine carbonic anhydrase II (CA-II), with some derivatives showing greater affinity than the standard drug acetazolamide. rsc.org The inhibitory mechanism involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com

Compound ClassTarget Isoform(s)PotencyTherapeutic ApplicationReference
5-(sulfamoyl)thien-2-yl 1,3-oxazoleshCA IIPotent inhibitionGlaucoma nih.govhelsinki.fi
Benzothiazole-6-sulphonamideshCA II, hCA VIILow nanomolar to micromolar Kᵢ valuesNeuropathic pain, Epilepsy nih.gov
Morpholine derived thiazolesBovine CA-IIKᵢ value of 9.64 ± 0.007 μM for the most potent compoundGeneral CA-II inhibition rsc.org

Glycosidase Inhibitory Potential (α-amylase, α-glucosidase)

Inhibition of α-glucosidase and α-amylase, enzymes located in the small intestine, can delay carbohydrate digestion and lower post-meal blood glucose levels. nih.gov This mechanism is a key strategy in managing type 2 diabetes.

A novel set of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones was synthesized and evaluated for antidiabetic activity. nih.gov These compounds showed substantial inhibitory activity against both α-amylase and α-glucosidase. nih.gov One compound, 5a, was particularly potent against α-glucosidase, with an IC₅₀ value of 5.76 µg/mL, comparable to the reference drug Acarbose. nih.gov Similarly, a series of 3,4,5-trisubstituted-1,2,4-triazole derivatives were synthesized and showed moderate to good α-glucosidase inhibitory activity. researchgate.net These findings suggest that heterocyclic scaffolds related to this compound could be promising for the development of new antidiabetic agents.

Compound ClassTarget EnzymePotency (IC₅₀)Reference DrugReference
1,3,5-trisubstituted-2-thioxoimidazolidin-4-onesα-glucosidase5.76 µg/mL (for compound 5a)Acarbose nih.gov
1,3,5-trisubstituted-2-thioxoimidazolidin-4-onesα-amylaseSubstantial inhibitory activityAcarbose nih.gov
3,4,5-trisubstituted-1,2,4-triazolesα-glucosidaseModerate to good activityAcarbose researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, these studies focus on how chemical modifications to its isoxazole and pyrrolidine rings, as well as its stereochemical configuration, impact its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs). The insights gained from SAR studies are crucial for designing more potent and selective analogues.

The biological activity of this compound is highly sensitive to modifications of the substituents on both the isoxazole and pyrrolidine rings. Research on analogous compounds suggests that even minor alterations can significantly affect receptor affinity and functional activity.

The ethyl group at the 3-position of the isoxazole ring plays a crucial role in the molecule's interaction with its biological targets. Studies on similar heterocyclic compounds indicate that the size and nature of this alkyl substituent can modulate binding affinity. For instance, in related series of nicotinic acetylcholine receptor (nAChR) ligands, variations in the alkyl chain length at a comparable position have been shown to influence potency and selectivity. It is hypothesized that the ethyl group in this compound fits into a specific hydrophobic pocket within the receptor binding site.

Modifications to the pyrrolidine ring, particularly at the nitrogen atom and the carbon atoms of the ring, have profound effects on biological efficacy. In analogous compounds that bind to nAChRs, methylation at different positions on the pyrrolidinyl ring has been shown to uniquely alter receptor interactions. For example, replacing the N-methyl group of nicotine with an ethyl group has been observed to significantly decrease interaction with α4β2 nAChRs, while having less effect on α7 nAChRs fda.gov. This suggests that the nature of the N-substituent on the pyrrolidine ring of this compound is a key determinant of its receptor subtype selectivity.

Furthermore, substitutions on the carbon atoms of the pyrrolidine ring can also influence activity. For instance, methylation at the 2'-position of nicotine has been found to enhance binding and agonist potency at α7 nAChRs fda.gov. Conversely, methylation at other positions, such as the 4'-position, can decrease potency and efficacy fda.gov. These findings highlight the sensitivity of the receptor binding pocket to the steric and electronic properties of the pyrrolidine moiety.

The following interactive data table summarizes the hypothetical impact of various substituent modifications on the biological efficacy of this compound, based on findings from analogous compounds.

Compound AnalogueModificationHypothesized Impact on α4β2 nAChR AffinityHypothesized Impact on α7 nAChR AffinityRationale based on Analogous Compounds
3-Methyl-5-pyrrolidin-2-ylisoxazoleC3-Ethyl to C3-MethylLikely reduced affinityPotentially toleratedOptimal hydrophobic interaction at C3 may be achieved with an ethyl group.
3-Propyl-5-pyrrolidin-2-ylisoxazoleC3-Ethyl to C3-PropylPotentially reduced affinityPotentially reduced affinityLarger alkyl groups may cause steric hindrance in the binding pocket.
3-Ethyl-5-(1-methylpyrrolidin-2-yl)isoxazoleN-H to N-Methyl on pyrrolidinePotentially increased affinityPotentially increased affinityN-methylation often enhances binding in nicotinic ligands.
3-Ethyl-5-(1-ethylpyrrolidin-2-yl)isoxazoleN-H to N-Ethyl on pyrrolidinePotentially reduced affinityPotentially maintained affinityN-ethyl substitution can be detrimental for α4β2 but tolerated by α7 nAChRs fda.gov.
3-Ethyl-5-(3'-methylpyrrolidin-2-yl)isoxazoleMethyl group at C3' of pyrrolidineLikely reduced affinityPotentially toleratedSubstitutions at the 3' position are generally better tolerated by α7 receptors fda.gov.

The presence of a chiral center at the 2-position of the pyrrolidine ring means that this compound can exist as two enantiomers: (R)-3-Ethyl-5-pyrrolidin-2-ylisoxazole and (S)-3-Ethyl-5-pyrrolidin-2-ylisoxazole. The stereochemistry of this chiral center is a critical factor in determining the biological activity of the compound, as biological receptors are themselves chiral and often exhibit stereospecific binding.

In many classes of neurologically active compounds, one enantiomer is significantly more potent than the other. For example, in a series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives, the (1S,18S)-stereoisomer was identified as the most potent κ-opioid receptor agonist among the four possible stereoisomers researchgate.net. This high degree of stereospecificity arises from the precise three-dimensional arrangement of functional groups required for optimal interaction with the receptor's binding site.

For ligands of nicotinic acetylcholine receptors, the stereochemistry of the pyrrolidinyl moiety is known to be a major determinant of affinity and efficacy. For instance, (S)-nicotine is the more potent enantiomer at most nAChR subtypes compared to (R)-nicotine. This preference is attributed to the specific orientation of the pyrrolidine ring and its nitrogen atom, which allows for optimal hydrogen bonding and van der Waals interactions within the binding pocket.

It is therefore highly probable that the (R) and (S) enantiomers of this compound exhibit different biological activities. One enantiomer is likely to have a higher affinity for its target receptor due to a more favorable spatial arrangement of the ethyl-isoxazole and pyrrolidine moieties, leading to a more stable ligand-receptor complex. A study on methylnicotine analogues highlighted that cis- and trans-5'-methylnicotine displayed markedly different activities and affinities at both α4β2 and α7 nAChRs, underscoring the importance of the spatial orientation of substituents on the pyrrolidine ring fda.gov.

The following interactive data table illustrates the expected differences in biological interactions between the (R) and (S) enantiomers of this compound based on the principles of stereospecificity observed in related compounds.

EnantiomerExpected Receptor AffinityExpected Efficacy (Agonist/Antagonist Activity)Rationale based on Stereochemical Principles
(R)-3-Ethyl-5-pyrrolidin-2-ylisoxazolePotentially higher or lower than (S)-enantiomerPotentially higher or lower than (S)-enantiomerBiological receptors are chiral and will interact differently with each enantiomer, leading to differences in binding affinity and functional activity. One enantiomer will have a more complementary fit in the receptor's binding site.
(S)-3-Ethyl-5-pyrrolidin-2-ylisoxazolePotentially higher or lower than (R)-enantiomerPotentially higher or lower than (R)-enantiomer

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 5 Pyrrolidin 2 Ylisoxazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Ethyl-5-pyrrolidin-2-ylisoxazole, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound would display characteristic signals for each unique proton environment. Based on data from analogous 3,5-disubstituted isoxazoles and 2-substituted pyrrolidines, the expected chemical shifts (δ) are predictable. researchgate.netresearchgate.net

The ethyl group at the C-3 position of the isoxazole (B147169) ring would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling. The isoxazole ring itself has a single proton at the C-4 position, which would appear as a singlet. sciarena.com The chemical shift of this proton is a key "fingerprint" for identifying 3,5-disubstituted isoxazole isomers. researchgate.net

The pyrrolidine (B122466) ring protons exhibit more complex splitting patterns. The proton at the C-2 position (the point of attachment to the isoxazole) is a methine proton and would likely appear as a multiplet. The four methylene protons at C-3, C-4, and C-5 would also show as complex multiplets. The N-H proton of the pyrrolidine ring would typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Isoxazole H-4~6.0 - 6.6Singlet (s)
Pyrrolidine H-2~5.0 - 5.5Multiplet (m)
Ethyl -CH₂~2.7 - 3.0Quartet (q)
Pyrrolidine -CH₂~1.8 - 2.4Multiplet (m)
Ethyl -CH₃~1.2 - 1.5Triplet (t)
Pyrrolidine N-HVariable, broadBroad Singlet (br s)

Note: Data is predicted based on analysis of similar structures reported in the literature. researchgate.netsciarena.com

In a study of 3-methyl-5-phenylisoxazole, the C-4 proton of the isoxazole ring was observed at a specific chemical shift that is sensitive to the nature of the substituents at C-3 and C-5. researchgate.net For instance, in (3-para-tolyl-isoxazole-5-yl)-methanol, the isoxazole ring proton resonates as a singlet at 6.47 ppm. sciarena.com The protons of the pyrrolidine ring in various derivatives show signals across a range, typically with the C-2 proton being the most downfield among the aliphatic signals. rdd.edu.iq

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected. The chemical shifts of the isoxazole ring carbons are particularly diagnostic. The C-3 and C-5 carbons, being attached to the electronegative oxygen and nitrogen atoms, appear significantly downfield, typically in the range of 160-175 ppm. beilstein-journals.org The C-4 carbon appears much further upfield.

The carbons of the ethyl group and the pyrrolidine ring would resonate in the aliphatic region of the spectrum. The C-2 carbon of the pyrrolidine, being attached to the isoxazole ring, would be the most deshielded of the pyrrolidine carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Isoxazole C-5~173 - 176
Isoxazole C-3~161 - 164
Isoxazole C-4~98 - 105
Pyrrolidine C-2~60 - 65
Pyrrolidine C-5~45 - 50
Pyrrolidine C-3~30 - 35
Ethyl -CH₂~20 - 25
Pyrrolidine C-4~24 - 28
Ethyl -CH₃~11 - 14

Note: Data is predicted based on analysis of similar structures reported in the literature. beilstein-journals.orgnih.gov

Spectroscopic data for analogues like 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones show the isoxazole ring carbons at approximately 170 ppm, 166 ppm, and 114 ppm. nih.gov Similarly, studies of various 3,5-disubstituted isoxazoles confirm the chemical shift regions for the ring carbons. researchgate.netbeilstein-journals.org

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key correlations would be observed between the ethyl group's CH₂ and CH₃ protons, and among the interconnected protons of the pyrrolidine ring (H-2, H-3, H-4, H-5). This confirms the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton to its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the singlet at ~6.5 ppm in the ¹H NMR would correlate with the carbon signal at ~100 ppm in the ¹³C NMR, confirming their assignment as the C-4/H-4 pair of the isoxazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

From the ethyl CH₂ protons to the isoxazole C-3.

From the isoxazole H-4 proton to C-3 and C-5.

From the pyrrolidine H-2 proton to the isoxazole C-5, and to C-3 and C-5 of the pyrrolidine ring.

From the pyrrolidine N-H proton to C-2 and C-5 of the pyrrolidine ring.

These 2D NMR techniques, when used together, provide a complete and unambiguous picture of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and provides information about the structure through analysis of fragmentation patterns. For this compound (C₉H₁₄N₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated. High-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy.

The fragmentation pattern under electron impact (EI) would likely involve characteristic cleavages of the isoxazole and pyrrolidine rings. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond followed by rearrangements. The pyrrolidine ring can undergo fragmentation via loss of small molecules or cleavage at the C-2 position (α-cleavage).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Identity
[M]⁺Molecular Ion
[M - C₂H₅]⁺Loss of the ethyl group
[M - C₄H₈N]⁺Cleavage of the pyrrolidine ring
[C₅H₆NO]⁺Fragment containing the ethyl-isoxazole core
[C₄H₈N]⁺Pyrrolidin-2-yl cation

Note: Fragmentation is predicted based on general principles of mass spectrometry and data from related heterocyclic compounds. rdd.edu.iq

For example, the mass spectrum of 1-aminopyrrolidin-2-one (B1281494) shows a molecular ion peak and characteristic fragments corresponding to the loss of different parts of the molecule. rdd.edu.iq

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the various bonds present.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Amine (Pyrrolidine)N-H stretch3300 - 3500 (broad)
AlkaneC-H stretch2850 - 3000
Isoxazole RingC=N stretch~1600 - 1650
Isoxazole RingC=C stretch~1550 - 1600
Isoxazole RingC-O stretch~1000 - 1250

Note: Frequencies are approximate and based on data for analogous structures.

The IR spectrum of an isoxazole ring typically shows absorptions related to C=N, C=C, and C-O stretching vibrations. sciarena.com The presence of the N-H bond in the pyrrolidine ring would be confirmed by a broad absorption in the 3300-3500 cm⁻¹ region. rdd.edu.iq The aliphatic C-H stretching from the ethyl and pyrrolidine groups would be visible in the 2850-3000 cm⁻¹ range.

Chiroptical Studies for Enantiomeric Characterization (e.g., Optical Rotation, Circular Dichroism)

The C-2 position of the pyrrolidine ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-3-Ethyl-5-pyrrolidin-2-ylisoxazole. A racemic mixture (a 1:1 mixture of both enantiomers) will not be optically active. However, if the enantiomers are separated or if an asymmetric synthesis is performed to produce an excess of one enantiomer, the sample will exhibit optical activity.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic physical property for each enantiomer (equal in magnitude, opposite in sign). Measurement of the optical rotation can determine the enantiomeric purity of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides more detailed structural information than optical rotation at a single wavelength. It is particularly useful for studying the stereochemistry of chiral molecules and can be used to assign the absolute configuration of an enantiomer by comparing experimental spectra to theoretical calculations.

X-ray Crystallography for Solid-State Structural Analysis

The definitive three-dimensional arrangement of atoms and molecules in the solid state can be determined using X-ray crystallography. While specific crystallographic data for this compound is not publicly available, analysis of closely related analogues provides significant insights into the solid-state conformation and intermolecular interactions that are likely to influence this class of compounds.

Research into isoxazole-based inhibitors modified with chiral pyrrolidine scaffolds has led to the successful crystallization of analogous compounds. nih.gov In a notable study, two related compounds, referred to as 29d and 29e , were co-crystallized with a truncated form of the protein kinase CK1δ. nih.gov These analogues feature a 3,4-diaryl-isoxazole core extended with a chiral pyrrolidine moiety, making them structurally relevant to this compound.

The crystals suitable for X-ray diffraction analysis were grown using a vapor diffusion method. nih.gov The crystallographic data revealed a monoclinic crystal system for the co-crystals of both analogues. nih.gov The diffraction data was resolved to a high resolution of 1.8 Å, allowing for a detailed structural elucidation of the inhibitor-protein complex. nih.gov

A significant and unexpected finding from the crystallographic analysis was the spontaneous Pictet-Spengler cyclization of the original compounds with trace amounts of formaldehyde (B43269) present during the co-crystallization process. nih.gov This resulted in the formation of new, highly potent ligands within the crystal structure. This observation underscores the potential for chemical transformations to occur in the solid state, influencing the final structure and biological activity of such compounds.

The analysis of the crystal structure confirmed the binding mode of these 3,4-diaryl-isoxazole inhibitors. The isoxazole ring was observed to be situated between the sidechains of specific amino acid residues, namely Ile-23 and Ile-148, within the ATP binding pocket of the protein. nih.gov Furthermore, the nitrogen atom of the isoxazole ring was found to form a hydrogen bond with a structural water molecule, highlighting the role of the isoxazole core in molecular recognition and binding. nih.gov

The crystallographic data for these analogues are summarized in the table below.

ParameterValue
Compound Analogue 29d and 29e co-crystallized with tCK1δ
Crystal System Monoclinic
Resolution 1.8 Å
Space Group Not specified in the provided text
Unit Cell Dimensions Not specified in the provided text
Key Interactions Isoxazole ring packs between Ile-23 and Ile-148; Isoxazole nitrogen forms a hydrogen bond with a structural water molecule. nih.gov
Noteworthy Observation Spontaneous Pictet-Spengler cyclization occurred during co-crystallization. nih.gov

This detailed structural information derived from X-ray crystallography of closely related analogues is invaluable for understanding the conformational preferences and key intermolecular interactions of molecules containing the isoxazole-pyrrolidine scaffold. These findings can guide the rational design of new derivatives with optimized properties.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

There are no published DFT or other quantum chemical studies that detail the electronic properties, such as molecular orbital energies or charge distribution, or the chemical reactivity of 3-Ethyl-5-pyrrolidin-2-ylisoxazole.

Until research focusing specifically on the computational and theoretical aspects of this compound is conducted and published, a detailed and scientifically accurate article on this topic cannot be generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts.

Several studies have successfully applied QSAR modeling to various series of isoxazole (B147169) derivatives to understand their biological activities, which range from antiviral to anticancer and anti-inflammatory effects. nih.govtandfonline.comnih.gov For instance, a study on a series of [(biphenyloxy)propyl]isoxazoles as agents against coxsackievirus B3 (CVB3) demonstrated that 2D QSAR models could be developed with good predictive ability. nih.gov These models revealed that the presence of specific fragments, such as 5-trifluoromethyl- nih.govnih.govmdpi.comoxadiazole or 2,4-difluorophenyl, was crucial for high antiviral activity. nih.gov

In another example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed on isoxazole derivatives acting as farnesoid X receptor (FXR) agonists. mdpi.com The resulting models and their contour maps indicated that hydrophobic groups at the R2 position and electronegative groups at the R3 position of the isoxazole scaffold were important for agonistic activity. mdpi.com

The general process for a QSAR study on a series of isoxazole derivatives would typically involve the steps outlined in the table below.

Table 1: Generalized Workflow for QSAR Modeling of Isoxazole Derivatives

StepDescription
1. Data Set Selection A series of isoxazole compounds with experimentally determined biological activities (e.g., IC50 or EC50 values) is collected.
2. Molecular Descriptors Calculation Various physicochemical, topological, and electronic properties (descriptors) of the molecules are calculated using specialized software.
3. Model Development Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model correlating the descriptors with the biological activity.
4. Model Validation The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
5. Prediction and Design The validated QSAR model is used to predict the activity of new, untested isoxazole derivatives, guiding the design of more potent compounds.

This table represents a generalized workflow and is not based on a specific study of this compound.

A hypothetical QSAR study on a series of compounds including this compound might yield data similar to that presented in Table 2, which illustrates the relationship between structural features and predicted activity.

Table 2: Illustrative QSAR Data for a Hypothetical Series of Isoxazole Derivatives

CompoundSubstituent at Position 3Substituent at Position 5Experimental pIC50Predicted pIC50
1 MethylPhenyl5.25.1
2 EthylPhenyl5.55.4
3 EthylPyrrolidin-2-yl6.16.0
4 PropylPyrrolidin-2-yl5.95.8
5 Ethyl4-Chlorophenyl5.75.6

This data is illustrative and not from an actual study on this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a particular response. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening.

For the isoxazole class of compounds, pharmacophore models have been developed to understand their interaction with various biological targets. For example, a study on isoxazole derivatives as nicotinic acetylcholine (B1216132) receptor (nAChR) ligands led to the development of a pharmacophore model that helped to explain the structure-activity relationships within the series. acs.org

In a study of isoxazole analogues binding to the System xc- transporter, a preliminary pharmacophore model was constructed to provide insight into the structure-activity relationships of the analogues. umt.edu This model can guide the future design of more potent and selective inhibitors.

The development of a pharmacophore model for a target of interest for this compound would likely follow the steps described in Table 3.

Table 3: General Steps in Pharmacophore Modeling and Virtual Screening

StepDescription
1. Ligand/Structure Selection A set of active ligands or a ligand-receptor complex structure is chosen as the basis for model generation.
2. Feature Identification Key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) are identified.
3. Model Generation A 3D arrangement of these features with specific distance constraints is generated, representing the pharmacophore hypothesis.
4. Model Validation The pharmacophore model is validated by its ability to distinguish between active and inactive compounds from a known dataset.
5. Virtual Screening The validated pharmacophore is used to screen large databases of chemical compounds to identify potential new "hits" that fit the model.
6. Experimental Testing The identified hits from virtual screening are then subjected to experimental testing to confirm their biological activity.

This table outlines a general procedure and is not specific to this compound.

An example of pharmacophoric features that might be identified for a series of active isoxazole derivatives is shown in Table 4.

Table 4: Example of Pharmacophoric Features for a Hypothetical Series of Isoxazole Derivatives

FeatureDescription
Hydrogen Bond Acceptor (HBA) The nitrogen atom of the isoxazole ring.
Hydrogen Bond Acceptor (HBA) The oxygen atom of the isoxazole ring.
Hydrophobic (HY) The ethyl group at position 3.
Hydrogen Bond Donor (HBD) The N-H group of the pyrrolidine (B122466) ring.
Aromatic Ring (AR) Not present in this compound, but could be a feature in other active analogues.

This table presents a hypothetical set of pharmacophoric features and does not represent the output of a specific study on this compound.

Lack of Publicly Available Research Data on this compound Precludes Detailed Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly accessible research on the specific chemical compound this compound. Despite the growing interest in isoxazole derivatives for various therapeutic applications, this particular molecule does not appear to have been the subject of published studies detailing its synthesis, biological activity, or potential for future development.

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established privileged structure in medicinal chemistry. ijbpas.comrsc.org Compounds incorporating this ring system have shown a wide array of pharmacological activities, leading to the development of numerous drugs. nih.govresearchgate.net Research into the broader class of isoxazole derivatives is active, with ongoing efforts to synthesize novel analogues and evaluate their therapeutic potential against various diseases. nih.govresearchgate.net

However, for the specific entity of this compound, there is no available information to populate the requested detailed analysis of its future research directions. This includes a lack of data concerning:

Design and Synthesis of Next-Generation Analogues: No studies were found that describe the exploration of novel substitutions on the ethyl or pyrrolidine moieties of this compound or the development of hybrid architectures.

Green Chemistry Approaches for Synthesis: While green chemistry methods like microwave-assisted synthesis are being applied to isoxazole derivatives in general to improve yields and reduce environmental impact, no such methods have been specifically documented for this compound. ijbpas.comnih.goveurekaselect.com

Mechanistic Elucidation and Biological Activities: There are no public records of studies aimed at identifying the biological targets of this compound, validating its mechanism of action, or characterizing its ligand-receptor dynamics.

Advanced Preclinical Characterization: No preclinical studies in disease models have been published, which would be necessary to understand its therapeutic potential.

Consequently, without foundational research data, it is not possible to construct a scientifically accurate article on the future directions and research perspectives solely for this compound as requested. The scientific community has not yet published findings that would allow for a detailed discussion of its specific analogues, mechanisms, or preclinical profile. Further investigation and publication in peer-reviewed journals would be required before such an analysis could be undertaken.

Future Directions and Research Perspectives

Applications in Chemical Biology and Probe Development

The development of chemical probes is a critical aspect of chemical biology, enabling the study of biological processes and the identification of new drug targets. The isoxazole (B147169) core is a valuable starting point for the design of such probes due to its synthetic tractability and its presence in numerous biologically active compounds. nih.govresearchgate.netrsc.org

One promising application for isoxazole derivatives, including those with pyrrolidine (B122466) substitutions, is in the development of fluorescent probes. For instance, isoxazole-dihydropyridine conjugates have been successfully developed as fluorescent probes to visualize the multidrug-resistance transporter (MDR-1). mdpi.com This transporter is a key player in the development of drug resistance in cancer cells. The isoxazole moiety in these probes contributes to their selective binding and localization, allowing for the imaging of the transporter's distribution within cells. mdpi.com This approach could be adapted to create probes based on the 3-Ethyl-5-pyrrolidin-2-ylisoxazole scaffold to investigate other biological targets.

Furthermore, isoxazole-based compounds have been designed as activity-based probes for enzymes like histone deacetylases (HDACs). nih.gov These probes contain a reactive group that covalently binds to the active site of the enzyme, allowing for its detection and characterization. A study on diazide-containing isoxazole probes demonstrated their utility in identifying and profiling HDAC activity in cellular contexts. nih.gov The pyrrolidine ring in this compound could be functionalized with photoreactive or electrophilic groups to generate novel probes for a variety of enzyme families.

The development of such probes would facilitate a deeper understanding of cellular signaling pathways and disease mechanisms. The potential for these probes is vast, with applications in target validation, drug screening, and diagnostic imaging.

Compound ClassApplicationBiological Target ExampleResearch Finding
Isoxazole-Dihydropyridine ConjugatesFluorescent ProbesMultidrug-Resistance Transporter (MDR-1)Selective visualization of MDR-1 distribution in cancer cells. mdpi.com
Diazide-Containing IsoxazolesActivity-Based ProbesHistone Deacetylases (HDACs)Potent and selective inhibition of HDACs, enabling their profiling in cells. nih.gov
Pyrrolidinyl-Isoxazole DerivativesPotential Chemical ProbesVarious Enzymes and ReceptorsThe pyrrolidine moiety offers a site for functionalization to create targeted probes.

Collaborative and Interdisciplinary Research Initiatives

The journey of a chemical compound from initial discovery to a potential therapeutic agent is a complex and resource-intensive process that necessitates collaboration across multiple scientific disciplines. The development of molecules like this compound would greatly benefit from such interdisciplinary initiatives.

A prime example of successful collaboration in the field of isoxazole research is the discovery of novel Toll-like receptor 8 (TLR8) antagonists. This effort involved a synergistic approach combining computational modeling, chemical synthesis, and biological evaluation by researchers from different institutions. acs.org This collaborative model allowed for the rational design and rapid optimization of potent and selective isoxazole-based inhibitors of TLR8, a key target in autoimmune diseases.

Similarly, the development of casein kinase 1 (CK1) inhibitors has been advanced through the modification of a 3,4-diaryl-isoxazole scaffold with chiral pyrrolidine moieties. edu.krd This research integrated structure-based drug design, synthetic chemistry, and X-ray crystallography to produce highly potent and selective inhibitors. The insights gained from the crystal structures of the inhibitor-enzyme complexes were crucial for understanding the binding mode and guiding further optimization. edu.krd

For a compound like this compound, a collaborative approach would be essential to fully explore its potential. Such an initiative would likely involve:

Synthetic Chemists: To develop efficient and scalable routes for the synthesis of the parent compound and a library of analogs with diverse substitutions on both the isoxazole and pyrrolidine rings.

Computational Chemists: To perform molecular modeling and docking studies to predict potential biological targets and guide the design of more potent and selective derivatives.

Biologists and Pharmacologists: To conduct in vitro and in vivo screening to identify the biological activity of the compounds and elucidate their mechanism of action.

Structural Biologists: To determine the three-dimensional structures of the compounds bound to their biological targets, providing critical information for structure-activity relationship (SAR) studies.

Such interdisciplinary collaborations are crucial for accelerating the pace of drug discovery and for translating promising chemical scaffolds into tangible therapeutic benefits. The future of research on this compound and related compounds will undoubtedly rely on the power of such synergistic partnerships.

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